molecular formula C8H12N2O B8680428 5-Pyrimidinebutanol CAS No. 88940-76-5

5-Pyrimidinebutanol

Cat. No.: B8680428
CAS No.: 88940-76-5
M. Wt: 152.19 g/mol
InChI Key: LKMYTUMPGDDLAY-UHFFFAOYSA-N
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Description

5-Pyrimidinebutanol is a pyrimidine derivative featuring a butanol (-CH₂CH₂CH₂CH₂OH) substituent at the 5-position of the pyrimidine ring. Pyrimidine derivatives are critical in medicinal chemistry, materials science, and coordination chemistry due to their versatile reactivity and ability to participate in hydrogen bonding and π-stacking interactions .

Properties

CAS No.

88940-76-5

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-pyrimidin-5-ylbutan-1-ol

InChI

InChI=1S/C8H12N2O/c11-4-2-1-3-8-5-9-7-10-6-8/h5-7,11H,1-4H2

InChI Key

LKMYTUMPGDDLAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Physical Properties

The nature of substituents on the pyrimidine ring significantly influences physical properties. A comparison of 5-Pyrimidinebutanol with halogenated and amino-substituted analogs is outlined below:

Compound Substituents Molecular Formula Key Properties (from evidence)
This compound -CH₂CH₂CH₂CH₂OH C₈H₁₂N₂O Hydrophilic (OH group), potential H-bonding
5-Bromo-2-chloropyrimidin-4-amine -Br, -Cl, -NH₂ C₄H₄BrClN₃ Planar pyrimidine ring; forms 2D H-bond networks
5-Pyrimidinyl ketones -CO-R groups Variable Reactivity via lithiation; ketone synthesis

Key Observations :

  • The butanol chain in this compound enhances hydrophilicity compared to halogenated derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine), which are more lipophilic due to Br/Cl substituents .

Comparison :

  • Halogenated derivatives (e.g., bromo/chloro) often require harsh reducing agents, while hydroxylated analogs like this compound may involve milder conditions due to the reactivity of alcohol groups.

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